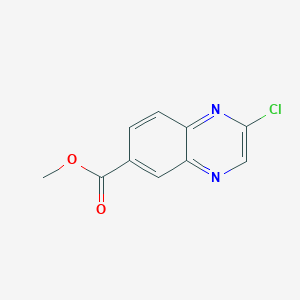Methyl 2-chloroquinoxaline-6-carboxylate
CAS No.: 2090584-49-7
Cat. No.: VC6546759
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63
* For research use only. Not for human or veterinary use.

| CAS No. | 2090584-49-7 |
|---|---|
| Molecular Formula | C10H7ClN2O2 |
| Molecular Weight | 222.63 |
| IUPAC Name | methyl 2-chloroquinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3 |
| Standard InChI Key | COSQOHSOVULKHW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl |
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
Methyl 2-chloroquinoxaline-6-carboxylate belongs to the quinoxaline family, a class of nitrogen-containing heterocycles known for their bioactivity. The compound’s structure integrates a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position of the quinoxaline ring (Figure 1) . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.63 g/mol | |
| CAS Number | 2090584-49-7 | |
| Purity (Commercial) | ≥98% | |
| Storage Conditions | 2–8°C in inert atmosphere |
The chlorine atom enhances electrophilic reactivity, while the ester group provides a site for further functionalization, making the compound a versatile scaffold for derivatization .
Synthesis and Manufacturing
Classical Synthetic Routes
The synthesis of quinoxalines typically involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. For methyl 2-chloroquinoxaline-6-carboxylate, a two-step strategy is hypothesized:
-
Chlorination: Introduction of chlorine at the 2-position via electrophilic aromatic substitution using reagents like or under controlled conditions .
-
Esterification: Reaction of the resulting chlorinated quinoxaline-6-carboxylic acid with methanol in the presence of a catalyst (e.g., ) to form the methyl ester .
Modern and Green Synthesis
Recent advances emphasize efficiency and sustainability. For example, transition-metal-catalyzed C–H activation enables direct functionalization of quinoxaline cores, reducing step count and waste . A proposed green pathway involves:
Such methods align with industrial trends toward environmentally benign processes .
Future Research Directions
Biological Screening
Priority areas include:
-
Kinase Inhibition Assays: Evaluate activity against CK2, EGFR, and VEGFR2 .
-
Antimicrobial Testing: Screen against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) .
Synthetic Optimization
-
Catalyst Development: Explore photocatalysts for visible-light-mediated chlorination .
-
Continuous Flow Synthesis: Enhance yield and scalability via microreactor technology .
Computational Modeling
Machine learning models could predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, accelerating drug development pipelines .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume